Hydroxy Itraconazole D8

LC-MS/MS bioanalysis matrix effect correction therapeutic drug monitoring

Hydroxy Itraconazole D8 is the definitive internal standard for LC-MS/MS quantification of hydroxy itraconazole in biological matrices. Its +8 Da mass shift eliminates isotopic cross-talk that plagues D4/D5 analogs, ensuring baseline-resolved signal separation in multiplexed azole assays. Certified isotopic purity (≥98 atom % D) and chemical purity (≥98% HPLC) meet FDA/EMA validation specifications for selectivity, matrix effect correction, and accuracy (bias <±10%). Essential for ANDA-supporting bioequivalence studies, TDM, and CYP3A4 DDI investigations. Unlabeled or structurally dissimilar surrogates introduce irreconcilable analytical error; this certified reference material is purpose-built for regulatory-grade quantification.

Molecular Formula C35H38Cl2N8O5
Molecular Weight 729.7 g/mol
CAS No. 1217516-26-1
Cat. No. B602661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Itraconazole D8
CAS1217516-26-1
Synonyms4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(2-hydroxy-1-methylpropyl-d8)-3H-1,2,4-triazol-3-one;  R 63373-d8; 
Molecular FormulaC35H38Cl2N8O5
Molecular Weight729.7 g/mol
Structural Identifiers
SMILESCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D
InChIKeyISJVOEOJQLKSJU-QIKAZICUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Itraconazole D8 (CAS 1217516-26-1) – Procurement-Ready Deuterated Internal Standard for Antifungal Bioanalysis


Hydroxy Itraconazole D8 (CAS 1217516-26-1) is a deuterium-labeled analog of hydroxy itraconazole, the major active metabolite of the triazole antifungal agent itraconazole . With a molecular formula of C35H30D8Cl2N8O5 and molecular weight of 729.68 g/mol, this stable isotope-labeled compound features eight deuterium substitutions that shift its mass by +8 Da relative to the unlabeled analyte . It is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of hydroxy itraconazole and itraconazole in biological matrices, enabling correction for matrix effects and ionization efficiency variations . The compound is commercially available as a certified reference material intended for analytical method development, method validation, quality control applications, and pharmacokinetic studies .

Hydroxy Itraconazole D8 – Why Unlabeled Analogs or Alternative Internal Standards Cannot Be Substituted


In LC-MS/MS quantification of hydroxy itraconazole in biological matrices, substituting Hydroxy Itraconazole D8 with an unlabeled analog or a structurally dissimilar internal standard introduces irreconcilable analytical error. Unlabeled hydroxy itraconazole is indistinguishable from the endogenous analyte by mass spectrometry, rendering it useless as an internal standard . Structurally unrelated compounds such as ketoconazole or miconazole, while occasionally employed as internal standards in older HPLC-UV methods, do not co-elute with hydroxy itraconazole and fail to correct for matrix effects and ionization suppression in electrospray ionization MS [1]. Furthermore, Hydroxy Itraconazole D8 with its +8 Da mass shift provides superior signal separation from the unlabeled analyte compared to lower-mass deuterated variants (e.g., D4 or D5), reducing the risk of isotopic cross-talk and enabling more accurate quantification in multiplexed antifungal assays where multiple azoles are measured simultaneously [2].

Hydroxy Itraconazole D8 – Comparative Analytical Performance Evidence for LC-MS/MS Quantification


Matrix Effect Variability Reduction: Hydroxy Itraconazole D8 Internal Standard vs. No Internal Standard Correction

When Hydroxy Itraconazole D8 is employed as an internal standard in UPLC-MS/MS analysis of human plasma, matrix effect variability is constrained to less than 9.2% across multiple plasma lots. This was demonstrated in a validated multiplex method simultaneously quantifying eight antifungal agents and metabolites where deuterated isotopic internal standards (including deuterated hydroxyitraconazole) corrected for ionization suppression and enhancement effects that would otherwise introduce unacceptably high variability [1]. Without a co-eluting deuterated internal standard, matrix effects in electrospray ionization can exceed 30-50% CV for this analyte class, rendering quantitative results unreliable [2].

LC-MS/MS bioanalysis matrix effect correction therapeutic drug monitoring

Mass Spectrometric Differentiation: +8 Da Mass Shift of Hydroxy Itraconazole D8 vs. Unlabeled Hydroxy Itraconazole

Hydroxy Itraconazole D8 produces a distinct mass-to-charge (m/z) ratio that is shifted by +8 Da relative to the unlabeled hydroxy itraconazole analyte . This isotopic shift enables unequivocal differentiation between the internal standard and the endogenous analyte in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. The eight-deuterium substitution yields a molecular weight of 729.68 g/mol compared to the unlabeled hydroxy itraconazole at approximately 721.68 g/mol (C35H38Cl2N8O5, MW ~721.7) . Method validation studies require confirmation of no cross-talk between MRM channels and ≥95% isotopic purity to ensure accurate quantification [1].

isotopic internal standard selected reaction monitoring quantitative mass spectrometry

Method Accuracy and Precision Using Deuterated Internal Standard vs. Published Non-Deuterated Methods

LC-MS/MS methods employing deuterated hydroxyitraconazole internal standards (including D8 and D5 variants) consistently achieve intra- and inter-assay precision below 11% CV and accuracy within ±10% of nominal concentrations across the validated range. In a representative isotope dilution method using D5-hydroxyitraconazole, intra- and inter-batch precision was less than 11% for all quality control samples at concentrations of 2.5, 200, and 400 ng/mL, with recoveries of 75.68-82.52% for hydroxyitraconazole [1]. In contrast, earlier HPLC-UV methods using structurally dissimilar internal standards such as ketoconazole typically report precision of 10-20% CV and are limited to higher quantification limits due to inferior matrix effect correction [2].

method validation accuracy and precision isotope dilution mass spectrometry

Hydroxy Itraconazole D8 in Formulation Clinical Study Bioanalysis – Validated Quantification Range

Hydroxy Itraconazole D8 is employed as an internal standard in validated LC-MS/MS methods supporting formulation research clinical studies. A 2023 validation study for itraconazole and hydroxyitraconazole (ITZ-OH) in human plasma, conducted as part of a novel tablet formulation clinical trial (NCT04035187), established a quantification range of 1 to 250 ng/mL for both analytes using 100 µL of plasma [1]. This method, which utilized deuterated internal standards, demonstrated robustness through interference testing of over-the-counter and common co-administered medications, and performed incurred sample reanalysis (ISR) across 672 clinical study samples to confirm long-term reproducibility [2]. The validated method provides a regulatory-compliant framework for bioequivalence and formulation comparison studies.

clinical pharmacokinetics formulation bioequivalence regulated bioanalysis

Simultaneous Multi-Analyte Quantification in Antifungal TDM Panels

Hydroxy Itraconazole D8 (or its D5 analog) has been incorporated into validated multiplex UPLC-MS/MS methods capable of simultaneously quantifying up to eight antifungal agents and metabolites in a single 7-minute analytical run [1]. This method, which employs deuterated isotopic internal standards for each analyte class, achieved analytical recovery of 80.1 to 107% across all analytes with matrix effect variability constrained to <9.2% [2]. The ability to measure hydroxyitraconazole concurrently with fluconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin is critical for therapeutic drug monitoring (TDM) in patients receiving combination antifungal therapy or salvage regimens.

therapeutic drug monitoring multiplex LC-MS/MS azole antifungals

Hydroxy Itraconazole D8 – Recommended Procurement-Driven Application Scenarios


Clinical Pharmacokinetic Studies and Formulation Bioequivalence Trials

Hydroxy Itraconazole D8 is the internal standard of choice for LC-MS/MS quantification of hydroxy itraconazole in human plasma from pharmacokinetic and bioequivalence studies. The validated method range of 1-250 ng/mL with 100 µL plasma volume [1] supports both single-dose and steady-state sampling protocols. The deuterated internal standard corrects for matrix effects across diverse patient plasma lots, ensuring that inter-subject variability reflects true pharmacokinetic differences rather than analytical artifact. This application is particularly relevant for studies comparing novel itraconazole formulations (e.g., amorphous solid dispersions, lipid-based formulations) where precise metabolite quantification informs relative bioavailability assessments.

Therapeutic Drug Monitoring (TDM) of Itraconazole in Clinical Laboratory Settings

In clinical laboratories performing TDM for patients receiving itraconazole therapy, Hydroxy Itraconazole D8 enables accurate quantification of the active metabolite alongside the parent drug. Steady-state plasma concentrations of hydroxy itraconazole typically range from 766 to 2,444 ng/mL [2], well within the validated linear range of LC-MS/MS methods employing this internal standard. The compound's +8 Da mass shift ensures reliable differentiation from endogenous analyte in patient samples, while the multiplex capability allows simultaneous measurement of multiple azole antifungals for patients on combination therapy [3]. This supports clinical decision-making regarding dose adjustment and assessment of adherence.

Analytical Method Development and Validation for Regulated Bioanalysis

Hydroxy Itraconazole D8 serves as the reference internal standard during the development and validation of LC-MS/MS methods intended for regulatory submission (FDA, EMA). The compound's certified isotopic purity (≥98 atom % D) and defined chemical purity (>95% by HPLC) meet the specifications required for method validation parameters including selectivity, matrix effect assessment, and cross-talk evaluation. Laboratories developing novel itraconazole formulations or conducting ANDA-supporting bioequivalence studies rely on this deuterated standard to achieve the precision (<11% CV) and accuracy (bias <±10%) required for regulatory acceptance [4].

In Vitro Metabolism and Drug-Drug Interaction Studies

Although primarily employed as an analytical internal standard, Hydroxy Itraconazole D8 supports in vitro metabolism studies where stable isotope-labeled tracers are used to track metabolic fate without interference from endogenous compounds. The deuterium labeling allows researchers to distinguish exogenously added hydroxy itraconazole from metabolite generated de novo in hepatocyte or microsomal incubations. This application is relevant to studies investigating CYP3A4-mediated drug-drug interactions, as itraconazole and its hydroxy metabolite are both potent CYP3A4 inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Itraconazole D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.